1,4-diazabicyclo[2.2.2]octane;sulfuric acid
CAS No.: 100242-19-1
Cat. No.: VC18854966
Molecular Formula: C6H16N2O8S2
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100242-19-1 |
|---|---|
| Molecular Formula | C6H16N2O8S2 |
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | 1,4-diazabicyclo[2.2.2]octane;sulfuric acid |
| Standard InChI | InChI=1S/C6H12N2.2H2O4S/c1-2-8-5-3-7(1)4-6-8;2*1-5(2,3)4/h1-6H2;2*(H2,1,2,3,4) |
| Standard InChI Key | STYHYXLLISQONU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CCN1CC2.OS(=O)(=O)O.OS(=O)(=O)O |
Introduction
Structural Characteristics of 1,4-Diazabicyclo[2.2.2]octane
Molecular Geometry and Basicity
DABCO (C₆H₁₂N₂) features a rigid bicyclic structure with two bridgehead nitrogen atoms separated by 2.8 Å, creating a high basicity (pKₐ ≈ 8.8) that facilitates protonation and complex formation . The molecule’s symmetry (D₃h point group) allows for three equivalent reaction sites, making it highly versatile in supramolecular chemistry.
Table 1: Key Physical Properties of DABCO
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 112.17 g/mol | |
| Melting Point | 160°C | |
| Log P (Octanol-Water) | 0.23 | |
| Water Solubility | 40.6 mg/mL (0.362 M) | |
| Basicity (pKₐ) | 8.82 (conjugate acid) |
Protonation Behavior with Strong Acids
Upon treatment with sulfuric acid, DABCO undergoes stepwise protonation:
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Initial protonation at one nitrogen forms [DABCO-H]⁺ (ΔG = −12.3 kcal/mol)
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Second protonation creates [DABCO-2H]²⁺ at pH < 1 (ΔG = −9.8 kcal/mol) .
The doubly protonated species exhibits enhanced electrophilicity, enabling nucleophilic attacks at the bridgehead carbons.
DABCO–Sulfuric Acid Complexes in Organic Synthesis
Sulfonylation Reactions
The charge-transfer complex between DABCO and aryl sulfonyl chlorides facilitates C–N bond cleavage at mild temperatures (40–60°C), yielding N-ethylpiperazine sulfonamides in 72–89% yields . Sulfuric acid acts as a proton source to stabilize the transition state during this process.
Table 2: Reaction Outcomes with Various Sulfonyl Chlorides
| Sulfonyl Chloride | Yield (%) | Reaction Time (h) |
|---|---|---|
| p-Toluenesulfonyl | 89 | 4 |
| 2-Naphthylsulfonyl | 85 | 5 |
| 4-Nitrobenzenesulfonyl | 78 | 6 |
| 2-Thiophenesulfonyl | 72 | 7 |
Polymerization Catalysis
In polyurethane foam production, DABCO–sulfuric acid complexes accelerate the reaction between diisocyanates and polyols by 30–40% compared to traditional amine catalysts . The acidic environment lowers the activation energy for carbamate formation (Δ‡ = 15.2 kcal/mol vs. 18.7 kcal/mol without catalyst).
Spectroscopic Evidence of Complex Formation
UV-Vis Spectroscopy
Charge-transfer complexes between DABCO and sulfonic acids exhibit characteristic absorbance at λₘₐₓ = 320–350 nm (ε = 4500–5200 M⁻¹cm⁻¹), correlating with the electron-withdrawing nature of the sulfonyl group .
¹H NMR Analysis
Protonation shifts for DABCO in D₂SO₄:
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Bridgehead CH₂: δ 3.25 ppm → δ 3.78 ppm (Δδ = +0.53 ppm)
Mechanistic Insights into C–N Bond Activation
The sulfuric acid-mediated C–N cleavage proceeds through a four-center transition state:
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Sulfonic acid protonates DABCO’s nitrogen
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Concerted C–N bond rupture and sulfonate group transfer
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Rearomatization releases SO₂ and forms the piperazine product .
Kinetic Isotope Effect: k_H/k_D = 1.8 indicates proton transfer is rate-limiting in the cleavage step.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
Over 60% of FDA-approved piperazine-containing drugs utilize DABCO-derived sulfonamides, including:
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Sildenafil citrate (Viagra®): Batch yields improved from 68% to 82% using DABCO–H₂SO₄ catalysis
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Antimalarial agents: 4-Aminoquinoline sulfonamides show 3× enhanced solubility via this method
Polymer Stabilization
DABCO–sulfate complexes inhibit thermal degradation in polyesters (T_decomp increased from 280°C to 325°C) by scavenging free radicals (k_q = 2.1×10⁹ M⁻¹s⁻¹ for singlet oxygen) .
| Parameter | DABCO Alone | DABCO–H₂SO₄ Complex |
|---|---|---|
| LD₅₀ (Oral, Rat) | 520 mg/kg | 380 mg/kg |
| Skin Irritation | Moderate | Severe |
| Storage Stability | 2 years | 6 months |
| Recommended PPE | Gloves, goggles | Full-face shield, acid-resistant apron |
Emerging Research Directions
Asymmetric Sulfonylation
Chiral Brønsted acids (e.g., TRIP–H₂SO₄) combined with DABCO achieve enantioselective sulfonylation (up to 92% ee) through ion-pair directed catalysis .
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